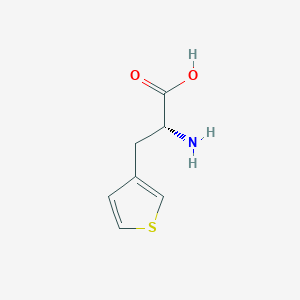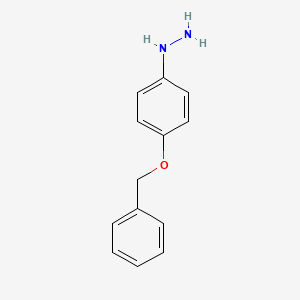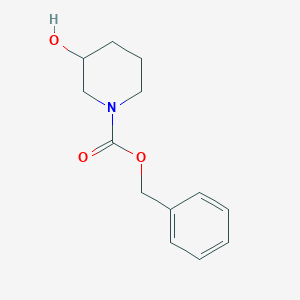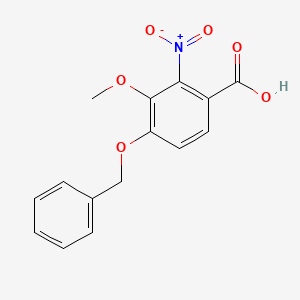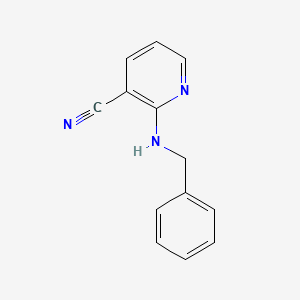
3-苄基环己酮
描述
3-Benzylcyclohexanone, also known as benzylcyclohexanol, is an aromatic ketone with a molecular formula of C13H18O. It is commonly used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other specialty chemicals. It is also used as a reagent in laboratory experiments. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-Benzylcyclohexanone.
科学研究应用
结构分析和构象研究
合成和结构分析: 对基于环己酮核心的香豆素结构的研究,如3-苄基环己酮,表明这些化合物可以通过分光光度法和单晶X射线技术合成并阐明其结构。这项研究为有机化学和材料科学领域提供了有关它们的分子结构、电子性质和紫外-可见光谱的见解,对(Lotfy et al., 2019)领域做出了重要贡献。
构象和生物分析: 另一项关于双苄亚甲基环己酮衍生物的研究,与3-苄基环己酮密切相关,报告了这些化合物的合成、结构、构象分析和生物活性。这项研究有助于理解它们在生物系统中的相互作用以及它们在药物化学中的潜在应用(Lotfy et al., 2017)。
新颖合成方法
- 创新合成方法: 已经进行了关于开发合成苄亚甲基环己酮衍生物新方法的研究,其中包括类似3-苄基环己酮的化合物。这些方法旨在提高这些化合物的效率和产量,这些化合物在各种科学应用中具有重要价值(Handayani et al., 2017)。
分子结构研究
- 分子结构和反应性: 对甲基环己酮芳基亚甲基衍生物的分子结构和反应性进行了详细研究,包括类似3-苄基环己酮的化合物。这些研究使用了核磁共振光谱和分子模拟等技术,有助于更深入地了解它们的化学性质以及在合成和药物设计中的潜在应用(Pivnenko et al., 2003)。
安全和危害
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe the exact mode of action of 3-Benzylcyclohexanone. Like other organic compounds, it may interact with biological targets through various types of chemical bonds such as covalent, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
It’s important to note that any compound’s effects on biochemical pathways are typically complex and multifaceted, involving numerous interactions with various enzymes and other biomolecules .
Pharmacokinetics
These properties are crucial in determining a compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include physical conditions such as temperature and pH, biological conditions such as the presence of other biomolecules, and the specific characteristics of the biological system in which the compound is present . .
生化分析
Biochemical Properties
3-Benzylcyclohexanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between 3-Benzylcyclohexanone and these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions .
Cellular Effects
3-Benzylcyclohexanone has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Benzylcyclohexanone has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Benzylcyclohexanone involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, 3-Benzylcyclohexanone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Benzylcyclohexanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Benzylcyclohexanone can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to 3-Benzylcyclohexanone can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Benzylcyclohexanone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of 3-Benzylcyclohexanone have been associated with toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
3-Benzylcyclohexanone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of 3-Benzylcyclohexanone in these pathways underscores its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Benzylcyclohexanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, 3-Benzylcyclohexanone can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
3-Benzylcyclohexanone exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications. For instance, 3-Benzylcyclohexanone may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of 3-Benzylcyclohexanone is crucial for elucidating its biological roles .
属性
IUPAC Name |
3-benzylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFSCDMVBLDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342509 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85450-51-7 | |
| Record name | 3-Benzylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)



